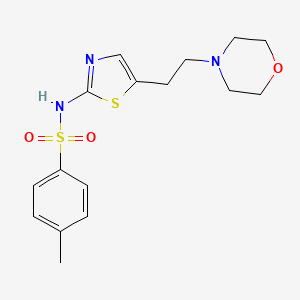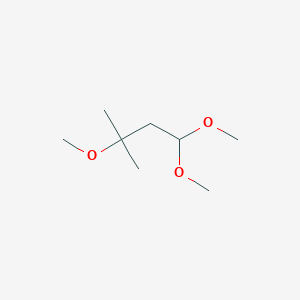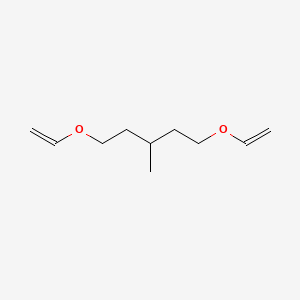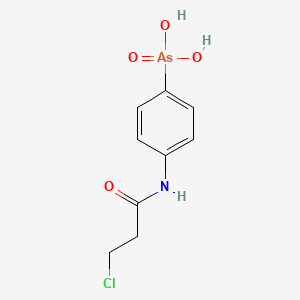
Octadecanamide, N-(4-phenyl-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(4-phenyl-2-thiazolyl)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an octadecanamide group attached to a phenyl-thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of Octadecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of octadecanoic acid with thionyl chloride to form octadecanoyl chloride. This intermediate is then reacted with 4-phenyl-2-thiazolamine to yield the desired compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Octadecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Octadecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic effects of thiazole derivatives on cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of Octadecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. In cancer cells, the compound may induce apoptosis or cell cycle arrest by interacting with specific signaling pathways .
類似化合物との比較
Similar compounds to Octadecanamide, N-(4-phenyl-2-thiazolyl)- include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Compared to these compounds, Octadecanamide, N-(4-phenyl-2-thiazolyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain (octadecanamide) and phenyl-thiazole moiety contribute to its lipophilicity and potential interactions with lipid membranes, enhancing its biological activity .
特性
CAS番号 |
71576-03-9 |
|---|---|
分子式 |
C27H42N2OS |
分子量 |
442.7 g/mol |
IUPAC名 |
N-(4-phenyl-1,3-thiazol-2-yl)octadecanamide |
InChI |
InChI=1S/C27H42N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(30)29-27-28-25(23-31-27)24-20-17-16-18-21-24/h16-18,20-21,23H,2-15,19,22H2,1H3,(H,28,29,30) |
InChIキー |
CSHQOPQWHVGQFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


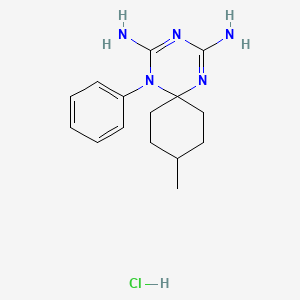
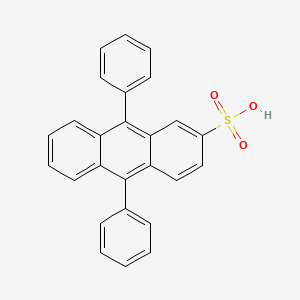
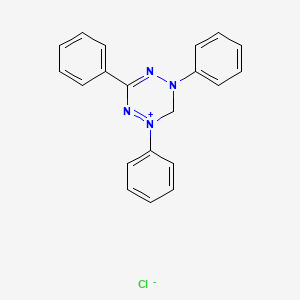
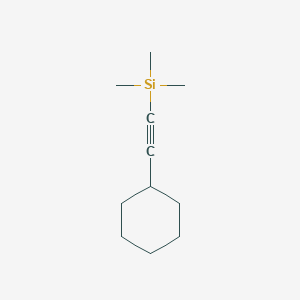

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)



